![molecular formula C15H25N3O2 B2648213 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one CAS No. 1497905-76-6](/img/structure/B2648213.png)
5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one
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Overview
Description
5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Applications
- A significant application of piperidine structures, including compounds like 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one, is in the synthesis of complex organic compounds. For example, aza-Prins cyclization is a method that yields six-membered azacycles, where piperidine rings play a crucial role. These structures are foundational in the synthesis of various alkaloids and pharmaceutical compounds (Bolm et al., 2004).
- Piperazine structures are also used in the synthesis of serotonin 5-HT3 receptor antagonists, indicating their significant role in the development of compounds with potential therapeutic applications (Mahesh et al., 2004).
Biological and Medicinal Chemistry
- Piperidine derivatives are studied for their antileishmanial activity, with certain compounds showing significant potency. This suggests the potential of piperidine structures in developing treatments for parasitic diseases (Mayence et al., 2004).
- In medicinal chemistry, piperidine structures are utilized in the synthesis of diketopiperazines with potential biological activities. These compounds are involved in various biological processes and have potential therapeutic applications (Campo et al., 2009).
Receptor Binding and Pharmacological Applications
- Certain piperazine-linked compounds exhibit high binding affinity to receptors like 5-HT1A, indicating their relevance in studying receptor-ligand interactions and potential applications in drug design (Zhuang et al., 1998).
- Piperidine structures have been incorporated into G Protein-Biased Dopaminergics, suggesting their role in designing novel therapeutic agents targeting dopamine receptors (Möller et al., 2017).
Antimicrobial and Antioxidant Applications
- Piperazine derivatives are synthesized and tested for their antimicrobial and hypoglycemic activities, showcasing their potential in developing new treatments for microbial infections and diabetes (Al-Abdullah et al., 2015).
Mechanism of Action
While the mechanism of action for 5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one specifically is not clear, piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-(4-cyclopentylpiperazine-1-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-14-6-5-12(11-16-14)15(20)18-9-7-17(8-10-18)13-3-1-2-4-13/h12-13H,1-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCUYVXKHAIVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3CCC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclopentylpiperazine-1-carbonyl)piperidin-2-one |
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